An In-depth Technical Guide to 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[1] Derivatives of this core have shown a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for oncology applications.[1][2] This guide focuses on a specific, functionalized derivative, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, a key building block for the synthesis of novel therapeutic agents.
Compound Profile: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is a versatile synthetic intermediate, valued for the strategic placement of its bromine atom, which allows for further molecular elaboration through various cross-coupling reactions.[1]
Chemical Identity
| Identifier | Value |
| CAS Number | 61552-57-6[1] |
| Molecular Formula | C₈H₈BrN₃[1] |
| Molecular Weight | 226.07 g/mol [1] |
| IUPAC Name | 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine[1] |
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a -- g [len=1.5]; g -- h [len=1.5]; h -- b[len=1.5]; b -- i[len=1.5]; i -- a[len=1.5]; i -- j [len=1.5]; j -- k [len=1.5]; k -- l [len=1.5]; l -- c [len=1.5]; c -- g [len=1.5]; h -- d [len=1.5]; k -- e [len=1.5]; l -- f [len=1.5]; j -- m [len=1.5, style=invis]; m -- n [len=1.5, style=invis]; }
Caption: Chemical structure of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.
Tabulated Physicochemical Data
| Property | Value | Source |
| Melting Point | Data not available in the searched literature. | |
| Boiling Point | Data not available in the searched literature. | |
| Solubility | Soluble in organic solvents such as N,N-dimethylformamide (DMF) and 1,2-dichloroethane.[1] Specific solubility data (e.g., in mg/mL) is not readily available. | |
| pKa | Data not available in the searched literature. | |
| LogP | Data not available in the searched literature. |
Note: The lack of specific experimental data in the literature highlights an opportunity for further characterization of this compound.
Synthesis and Reactivity
The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is a multi-step process that begins with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by regioselective bromination.
Synthetic Pathway
The general synthesis involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine ring system. Subsequent bromination at the C3 position is typically achieved using an electrophilic brominating agent.
Caption: General synthetic scheme for 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
Key Reactions and Mechanistic Insights
Core Synthesis: The formation of the pyrazolo[1,5-a]pyrimidine core is a robust cyclization reaction. The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrimidine ring. For the target molecule, a diketone with methyl groups at the appropriate positions would be utilized.
Electrophilic Bromination: The pyrazole moiety of the fused ring system is electron-rich, making the C3 position susceptible to electrophilic attack.[1] N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, offering good regioselectivity. The reaction is typically carried out in a polar aprotic solvent like DMF.[1]
Reactivity of the 3-Bromo Group
The bromine atom at the C3 position is the key functional handle for further diversification of the molecule. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents. This versatility is paramount in the construction of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[1]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazole and pyrimidine rings, as well as singlets for the two methyl groups. The chemical shifts of the methyl groups can be a useful diagnostic tool to confirm their positions.[3]
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¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom attached to the bromine (C3) is expected to have a characteristic chemical shift.[3]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups and the aromatic ring system. Key expected vibrations include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the heterocyclic rings, and the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak, which is a definitive indicator of a monobrominated compound.
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[2] The 3-bromo-5,6-dimethyl derivative serves as a pivotal starting material for the synthesis of potent and selective inhibitors of various kinases, including Pim-1 and Flt-3, which are implicated in different forms of cancer.[1]
Caption: Role of the title compound in a typical drug discovery workflow.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, based on established methods for similar compounds.
Synthesis of 5,6-dimethylpyrazolo[1,5-a]pyrimidine (Core Structure)
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Reaction Setup: To a solution of a suitable 3-aminopyrazole in a protic solvent (e.g., ethanol or acetic acid), add an equimolar amount of the appropriate β-diketone (in this case, 3-methyl-2,4-pentanedione).
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Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Bromination of 5,6-dimethylpyrazolo[1,5-a]pyrimidine
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Reaction Setup: Dissolve the 5,6-dimethylpyrazolo[1,5-a]pyrimidine core in a suitable solvent such as DMF or 1,2-dichloroethane.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature.
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Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
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Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Characterization Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Process the spectra and assign the signals based on chemical shifts, coupling constants, and integration values, potentially aided by 2D NMR techniques such as COSY and HSQC for unambiguous assignments.
Conclusion and Future Outlook
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity and the biological significance of the pyrazolo[1,5-a]pyrimidine scaffold make it a compound of high interest for the development of novel therapeutics. While its fundamental properties and synthesis are generally understood within the context of its chemical class, a detailed experimental characterization of this specific isomer is still needed to fully support its potential in advanced drug discovery programs. Future research should focus on obtaining precise physicochemical data and exploring its utility in the synthesis of a broader range of biologically active molecules.
References
- Guerret, P., Jacquier, R., & Maury, G. (1973). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Journal of Heterocyclic Chemistry, 10(4), 643-646.
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Celon Pharma. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
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SpectraBase. Pyrazolo[1,5-a]pyrimidine, 3-bromo-2-tert-butyl-5-trifluoromethyl-7-dimethylamino-. [Link]
- Cremer, J., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1011-1016.
